2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid
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Overview
Description
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Formation of the Acetic Acid Derivative: The 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with acetic acid or its derivatives under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolopyridine derivatives, including their effects on various cellular pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other pyrrolopyridine derivatives .
Properties
CAS No. |
2866318-70-7 |
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Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-6)1-2-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
GZHLTXUBXUJVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O |
Origin of Product |
United States |
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